Razoxane vs. Dexrazoxane: Dual Antineoplastic and Cardioprotective Activity vs. Single-Function Enantiomer
Razoxane, as the racemic mixture, retains the direct antitumor and antimetastatic properties inherent to the bisdioxopiperazine class, while dexrazoxane (ICRF-187), its (+)-enantiomer, is clinically utilized exclusively for cardioprotection and lacks significant standalone antineoplastic activity [1]. The G2/M cell cycle arrest and topoisomerase II catalytic inhibition that mediate tumor growth suppression are preserved in the racemate but are clinically subordinated in the single enantiomer formulation [2].
| Evidence Dimension | Pharmacological Function |
|---|---|
| Target Compound Data | Antineoplastic + Antimetastatic + Cardioprotective |
| Comparator Or Baseline | Dexrazoxane: Cardioprotective only (FDA-approved indication) |
| Quantified Difference | Not applicable (qualitative functional difference) |
| Conditions | Clinical and experimental pharmacology |
Why This Matters
For research models requiring simultaneous assessment of tumor growth inhibition and cardioprotection, razoxane provides a dual-function tool that dexrazoxane cannot replicate.
- [1] Hellmann K, Rhomberg W, editors. Razoxane and Dexrazoxane - Two Multifunctional Agents: Experimental and Clinical Results. Springer; 2011. View Source
- [2] National Cancer Institute Thesaurus. Razoxane. NCI Thesaurus Code C801. View Source
